2-(2-Thioxopyrrolidin-1-yl)acetic acid

Description

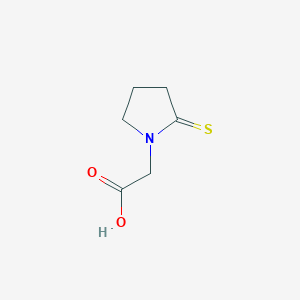

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

2-(2-sulfanylidenepyrrolidin-1-yl)acetic acid |

InChI |

InChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9) |

InChI Key |

OKBWRMFBECIUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=S)N(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Thioxopyrrolidin 1 Yl Acetic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(2-Thioxopyrrolidin-1-yl)acetic acid identifies two primary disconnections that simplify the molecule into readily available starting materials. The most logical disconnection is at the C-N bond of the acetic acid moiety, which corresponds to an N-alkylation reaction. This breaks the target molecule into 2-pyrrolidinethione and a two-carbon electrophile bearing the carboxylic acid group, such as a haloacetic acid or its ester.

A second key disconnection involves the thioxo group (C=S). This bond can be retrosynthetically cleaved to its corresponding carbonyl (C=O), pointing to 2-pyrrolidinone (B116388) as a key intermediate. This disconnection corresponds to a well-established thionation reaction in the forward synthesis. The 2-pyrrolidinone itself can be traced back to simpler precursors like γ-aminobutyric acid (GABA) through cyclization or γ-butyrolactone via reaction with ammonia. This strategic approach breaks down the synthesis into three manageable parts: formation of the lactam ring, thionation, and N-alkylation.

Synthesis of Pyrrolidinone Ring Precursors

The foundational scaffold for the target molecule is the pyrrolidinone ring. The most common precursor, 2-pyrrolidinone (a γ-lactam), can be synthesized through several established methods. chemicalbook.com A prevalent industrial method involves the liquid-phase ammonolysis of γ-butyrolactone. libretexts.org This reaction is typically performed at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) to drive the reaction towards the formation of 2-pyrrolidinone with high conversion and selectivity. libretexts.org

Alternatively, 2-pyrrolidinone can be formed via the cyclization of amino acids, specifically γ-aminobutyric acid (GABA). chemicalbook.com This intramolecular condensation between the amine and carboxylic acid functional groups is an efficient method for forming the five-membered γ-lactam ring. Other synthetic routes include the Beckmann rearrangement of cyclobutanone (B123998) oxime or the Schmidt reaction of cyclopentanone (B42830) with hydrazoic acid. chemicalbook.com These methods provide access to the crucial 2-pyrrolidinone intermediate, which is the direct precursor for the subsequent thionation step.

Introduction of the Thioxo Group via Thiocarbonylation Reactions

The conversion of the carbonyl group in 2-pyrrolidinone to a thioxo group to form 2-pyrrolidinethione is a critical thiocarbonylation step. The most widely used and effective reagent for this transformation on lactams is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent efficiently replaces the oxygen atom of the amide carbonyl with a sulfur atom.

The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus of Lawesson's Reagent, leading to the formation of a thiaoxaphosphetane intermediate. A subsequent cycloreversion, driven by the formation of a stable P=O bond, results in the desired thiolactam. This method is noted for its reliability and applicability to a wide range of amides and lactams, making it the standard choice for synthesizing 2-pyrrolidinethione from 2-pyrrolidinone.

Functionalization with the Acetic Acid Moiety

The final stage of the synthesis involves attaching the acetic acid side chain to the nitrogen atom of the 2-pyrrolidinethione ring. This is typically achieved through N-alkylation, for which there are two primary strategies.

N-Alkylation Approaches for Acetic Acid Attachment

Direct N-alkylation of 2-pyrrolidinethione can be accomplished using a haloacetic acid, such as chloroacetic acid or bromoacetic acid. The reaction proceeds via nucleophilic attack of the thiolactam nitrogen on the electrophilic carbon of the haloacetic acid. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the thiolactam, thereby increasing its nucleophilicity.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Halides | K₂CO₃ | Water/Tween 20 | Room Temp | 86 | researchgate.net |

| Primary Alkyl Halides | K₂CO₃ | Water/Tween 20 | Room Temp | 90-94 | researchgate.net |

| 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | 75-82 | nih.gov |

Esterification and Subsequent Hydrolysis Strategies

This two-step approach is a highly practical method for introducing the acetic acid moiety. First, 2-pyrrolidinethione is N-alkylated with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate) to yield the corresponding ester, ethyl 2-(2-thioxopyrrolidin-1-yl)acetate. This reaction is typically performed under basic conditions, using a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.govgoogle.com

The resulting ester is then hydrolyzed to the final carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis : The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (Saponification) : The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and goes to completion, initially forming the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final this compound. libretexts.orgmasterorganicchemistry.com

Total Synthesis Strategies for this compound

A complete and efficient total synthesis of this compound can be constructed by combining the aforementioned methodologies. The most logical and commonly employed synthetic route is as follows:

Lactam Formation : Synthesis of 2-pyrrolidinone from γ-butyrolactone via high-temperature ammonolysis. libretexts.org

Thionation : Conversion of 2-pyrrolidinone to 2-pyrrolidinethione using Lawesson's Reagent in an anhydrous solvent like toluene (B28343) or xylene under reflux.

N-Alkylation/Esterification : Reaction of 2-pyrrolidinethione with ethyl chloroacetate (B1199739) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form ethyl 2-(2-thioxopyrrolidin-1-yl)acetate. nih.gov

Hydrolysis : Saponification of the resulting ester using aqueous sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt, affording the final product, this compound. masterorganicchemistry.com

This sequence represents a robust and scalable pathway to the target compound, utilizing well-understood and high-yielding chemical transformations.

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of the enantiomeric forms of this compound is crucial for investigating their differential biological activities and for the development of stereochemically pure therapeutic agents. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org The key challenge lies in the creation of the chiral center at the C5 position of the pyrrolidinone precursor, which is subsequently converted to the thioxo derivative.

One plausible and established approach involves the use of chiral precursors derived from naturally occurring amino acids, such as L- or D-glutamic acid. This strategy, a cornerstone of asymmetric synthesis, leverages the inherent chirality of the starting material to build the desired stereochemistry into the target molecule.

A potential synthetic sequence is outlined below:

Cyclization of Glutamic Acid: L- or D-glutamic acid can be converted to the corresponding pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) through thermal cyclization, often with the removal of water. This step retains the stereochemistry of the starting amino acid.

Reduction of the Carboxylic Acid: The carboxylic acid group of pyroglutamic acid can be selectively reduced to a hydroxymethyl group to yield the corresponding (R)- or (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Thionation of the Lactam: The lactam can then be converted to the corresponding thiolactam, 5-thioxopyrrolidine-2-methanol, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

N-Alkylation: The final step involves the N-alkylation of the chiral thiolactam with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions to introduce the acetic acid side chain and yield the target enantiomer of this compound.

An alternative stereoselective strategy could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, using a chiral catalyst. Transition metal catalysts with chiral ligands, for instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, are well-established for such transformations.

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Asymmetric Hydrogenation | Prochiral pyrroline precursor, H2, Chiral Rh or Ru catalyst (e.g., with BINAP ligand) | Creation of chiral center with high enantioselectivity. |

| 2 | Thionation | Lawesson's reagent or P4S10 | Conversion of lactam to thiolactam. |

| 3 | N-Alkylation | Haloacetic acid, Base (e.g., NaH, K2CO3) | Introduction of the acetic acid side chain. |

Table 1: Proposed Stereoselective Synthesis via Asymmetric Hydrogenation

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact and improving the sustainability of the process. This involves the careful selection of starting materials, reagents, solvents, and reaction conditions.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which means that most of the atoms from the reactants are incorporated into the final product. The synthesis of the pyrrolidine (B122466) ring from γ-aminobutyric acid (GABA) or its derivatives, followed by thionation and N-alkylation, can be designed to have a high atom economy.

Use of Renewable Feedstocks: Glutamic acid, a potential starting material for the stereoselective synthesis, is readily available from fermentation processes, making it a renewable feedstock. The use of biomass-derived solvents could further enhance the green credentials of the synthesis.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. For instance, the N-alkylation step can be performed using a phase-transfer catalyst, which can enhance reaction rates and allow for the use of less hazardous solvents.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The principles of green chemistry encourage the use of greener alternatives. For the synthesis of this compound, the following could be considered:

Water: Performing reactions in water, where possible, is highly desirable. The synthesis of some heterocyclic compounds has been successfully demonstrated in water. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is an excellent green solvent alternative as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste. Solvent-free multicomponent reactions are an emerging area in green synthesis. mdpi.com

A proposed green synthetic route could involve a one-pot synthesis where the formation of the thiolactam and subsequent N-alkylation occur in the same reaction vessel, minimizing waste and purification steps. The use of a recyclable catalyst for the key steps would also be a significant green improvement. For example, a chitosan-copper catalyst has been reported for the green synthesis of other pyrrolidine derivatives and could potentially be adapted. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Atom Economy | One-pot synthesis from γ-aminobutyric acid derivatives. | Reduced waste generation. |

| Renewable Feedstocks | Use of L- or D-glutamic acid from fermentation. | Reduced reliance on fossil fuels. |

| Catalysis | Phase-transfer catalysis for N-alkylation; recyclable catalysts. | Increased efficiency, reduced waste, milder conditions. |

| Safer Solvents | Use of water, supercritical CO2, or solvent-free conditions. | Reduced environmental and health impacts. |

Table 2: Application of Green Chemistry Principles

Advanced Spectroscopic and Analytical Characterization of 2 2 Thioxopyrrolidin 1 Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular skeleton and define the chemical environment of each atom.

The ¹H NMR spectrum of 2-(2-Thioxopyrrolidin-1-yl)acetic acid is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the N-substituted acetic acid side chain. Based on the analysis of its oxygen analogue, 2-(2-oxopyrrolidin-1-yl)acetic acid, and other N-substituted pyrrolidines, a predicted spectrum can be outlined. uni.lunih.gov The protons on the carbon adjacent to the thione group (H5) and the methylene (B1212753) protons of the acetic acid moiety are expected to be the most downfield of the aliphatic signals due to the deshielding effects of the electronegative nitrogen and the anisotropic effect of the C=S bond. The protons of the C3 and C4 positions of the pyrrolidine ring will appear further upfield. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~2.10-2.25 | Multiplet | |

| H4 | ~2.80-2.95 | Triplet | ~7.5 |

| H5 | ~3.60-3.75 | Triplet | ~7.2 |

| N-CH₂ | ~4.50 | Singlet |

This table contains predicted data based on analogues.

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The most notable feature is the chemical shift of the thiocarbonyl carbon (C=S). Thione carbons are significantly deshielded and typically resonate at δ > 200 ppm, a key differentiator from their carbonyl (C=O) analogues which appear around 170-180 ppm. researchgate.net The carboxylic acid carbonyl will appear in its characteristic region around 170-175 ppm. The remaining four aliphatic carbons of the ring and side chain will be found in the upfield region of the spectrum. nih.govmdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | >200 |

| C3 | ~25-30 |

| C4 | ~35-40 |

| C5 | ~50-55 |

| N-CH₂ | ~50-55 |

This table contains predicted data based on analogues.

Two-dimensional (2D) NMR experiments are essential to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the adjacent protons on the pyrrolidine ring: H3 with H4, and H4 with H5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would confirm the assignments for the C3/H3, C4/H4, C5/H5, and the N-CH₂ pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. Key expected HMBC correlations include:

The N-CH₂ protons correlating to the C2 (thione), C5, and the carboxylic acid carbon (COOH).

The H5 protons correlating to C3 and the C2 (thione) carbon.

The H3 protons correlating to C5 and the C2 (thione) carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The key vibrational modes for this compound would be from the thione (C=S) and carboxylic acid (C=O, O-H) groups. researchgate.netresearchgate.net

C=S Stretch: The thiocarbonyl group has a characteristic stretching vibration that is typically weaker in intensity in IR spectra compared to a carbonyl stretch. It is expected to appear in the 1050-1250 cm⁻¹ region. This band is often more prominent in the Raman spectrum.

C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the IR spectrum, typically between 1700 and 1730 cm⁻¹.

O-H Stretch: The hydroxyl group of the carboxylic acid will be visible as a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C-N Stretch: The C-N stretching of the tertiary amide (thiolactam) will appear in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₆H₉NO₂S), the monoisotopic mass is 175.0354 Da. In a high-resolution mass spectrum (HRMS), this value would be observed with high accuracy.

Using electrospray ionization (ESI), the compound would likely be observed as protonated ([M+H]⁺, m/z 176.0427) or deprotonated ([M-H]⁻, m/z 174.0281) species. uni.lu

The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses:

Loss of the acetic acid moiety: Cleavage of the N-C bond could result in a fragment corresponding to the pyrrolidine-2-thione (B1333366) cation (m/z 102.0372).

Loss of CO₂: Decarboxylation of the parent ion could lead to a fragment at m/z 131.0450.

Ring Opening: Characteristic fragmentation of the pyrrolidine ring could also occur.

Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₀NO₂S]⁺ | 176.0427 | Protonated parent molecule |

| [M-H]⁻ | [C₆H₈NO₂S]⁻ | 174.0281 | Deprotonated parent molecule |

| [M-COOH]⁺ | [C₅H₈NS]⁺ | 114.0423 | Loss of the carboxylic acid group |

This table contains predicted data.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the reviewed literature, its solid-state conformation can be predicted based on the known structures of related pyrrolidine derivatives. nih.gov

It is highly probable that in the solid state, the molecule would form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. The five-membered pyrrolidine ring is not planar and would likely adopt an envelope or twist conformation to minimize steric strain. The thioamide functional group (N-C=S) is expected to be planar. The C=S bond length would be expected to be in the range of 1.63 to 1.71 Å, which is significantly longer than a typical C=O bond (around 1.23 Å). The orientation of the acetic acid side chain relative to the ring would be determined by the minimization of steric hindrance and the optimization of crystal packing forces.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which in turn allows for the verification of its empirical formula. This destructive method involves combusting a small, precisely weighed sample of the substance in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and quantified. The presence of sulfur, as in this compound, would yield sulfur dioxide. From the masses of these products, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of this compound (C₆H₉NO₂S) is calculated as follows:

Carbon (C): 41.12%

Hydrogen (H): 5.18%

Nitrogen (N): 7.99%

Oxygen (O): 18.26%

Sulfur (S): 18.30%

Experimental values obtained from elemental analysis are then compared to these theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the proposed empirical formula and the purity of the synthesized compound.

Table 1: Representative Elemental Analysis Data for a Related Compound

| Element | Theoretical % | Found % |

|---|---|---|

| C | 44.99 | 44.87 |

| H | 7.55 | 7.49 |

This data is for a related compound and serves as an illustrative example.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The differential partitioning of the analytes between the mobile and stationary phases is the basis of separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is a highly versatile and sensitive method for assessing the purity of compounds like this compound. In HPLC, the sample is forced by a liquid at high pressure (the mobile phase) through a column that is packed with a stationary phase composed of small particles.

For acidic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the analyte remains in its protonated, less polar form, leading to better peak shape and retention. sielc.comsielc.com

The purity of the sample is determined by the number and size of the peaks in the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. The retention time can also be used to identify the compound by comparing it to a known reference standard.

Table 2: Illustrative HPLC Conditions for Analysis of Acetic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) jchr.org |

| Mobile Phase | Acetonitrile and Orthophosphoric acid buffer jchr.org |

| Flow Rate | 1.0 mL/min jchr.org |

| Detection | UV at 210 nm jchr.org |

| Retention Time (tR) | Varies depending on the specific analogue nih.gov |

These conditions are based on methods for related acetic acid derivatives and serve as a general guideline.

Gas Chromatography (GC) is another powerful separation technique, but it is suitable only for compounds that are volatile or can be made volatile through derivatization. Given that this compound is a carboxylic acid, it has a relatively high boiling point and may require derivatization to increase its volatility for GC analysis. A common derivatization method is esterification, for example, converting the carboxylic acid to its methyl ester.

In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The separation is based on the differential partitioning of the analytes between the gas mobile phase and the liquid stationary phase.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolution than conventional GC, making it a valuable tool for analyzing complex samples. mdpi.com However, for routine purity assessment of a synthesized compound like this compound, a standard GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would likely be sufficient, provided a suitable derivatization protocol is established.

Table 3: General Parameters for GC Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C (or optimized for the derivative) |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.org It is widely used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance.

For the analysis of this compound, a TLC plate coated with a layer of silica (B1680970) gel (a polar stationary phase) would be used. A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow layer of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it moves the sample components up the plate at different rates.

The choice of the mobile phase is critical for achieving good separation. For a polar, acidic compound, a mixture of a relatively nonpolar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or acetic acid) is often effective. The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, resulting in less "streaking" and more defined spots. libretexts.org

After the solvent has moved a sufficient distance up the plate, the plate is removed and dried. The separated spots are then visualized. While some compounds are colored and can be seen directly, this compound is likely colorless. Therefore, visualization can be achieved by using a UV lamp (if the compound is UV-active) or by staining the plate with a visualizing agent. libretexts.org Common stains for general organic compounds include potassium permanganate (B83412) or iodine vapor. illinois.edu

The retention factor (Rf) value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for each spot. This value is characteristic of a compound in a specific TLC system and can be used for identification purposes by comparison with a standard. The presence of a single spot indicates a high level of purity.

Table 4: Representative TLC System for an Acidic Compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ nih.gov |

| Mobile Phase | Chloroform:Acetone:Ammonia (e.g., 8:2:0.1 v/v/v) nih.gov or Ethyl Acetate:Hexane with Acetic Acid |

| Visualization | UV light (254 nm) or Potassium Permanganate stain libretexts.orgillinois.edu |

This system is an example and may require optimization for the specific compound.

Computational and Theoretical Investigations of 2 2 Thioxopyrrolidin 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 2-(2-Thioxopyrrolidin-1-yl)acetic acid. These methods provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) has been effectively employed to investigate the molecular structure of this compound. A notable study utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the compound's geometry. nih.govresearchgate.net This level of theory is well-regarded for its balance of accuracy and computational efficiency in predicting the ground state geometry of organic molecules.

The optimization process involves finding the lowest energy conformation of the molecule. For this compound, the calculations confirmed the stability of its structure. nih.gov Key structural parameters, such as bond lengths and angles, were determined computationally. For instance, the crucial C=S (thionyl) bond and the bonds within the pyrrolidine (B122466) ring and the acetic acid moiety have been calculated. These theoretical values provide a benchmark for comparison with experimental data, such as that from X-ray crystallography, should it become available.

Furthermore, DFT calculations are used to determine important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated for the compound. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO-LUMO gap was determined to be -5.21 eV, which suggests a high degree of stability. nih.gov

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound using DFT/B3LYP/6-311++G(d,p) This table is generated based on data reported in scientific literature. nih.gov

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1-S1 | 1.666 | S1-C1-N1 | 126.1 |

| C1-N1 | 1.378 | C1-N1-C4 | 115.0 |

| N1-C4 | 1.472 | N1-C4-C3 | 107.0 |

| C3-C4 | 1.543 | C4-C3-C2 | 105.7 |

| C2-C3 | 1.545 | C3-C2-C1 | 105.5 |

| C1-C2 | 1.520 | C2-C1-N1 | 109.9 |

| N1-C5 | 1.461 | C1-N1-C5 | 118.8 |

| C5-C6 | 1.523 | N1-C5-C6 | 111.9 |

| C6-O1 | 1.349 | C5-C6-O1 | 110.9 |

| C6-O2 | 1.217 | C5-C6-O2 | 125.9 |

Ab initio calculations, particularly using DFT methods, are instrumental in predicting the spectroscopic properties of molecules. For this compound, theoretical vibrational frequencies have been calculated and analyzed to interpret experimental FT-IR and FT-Raman spectra. nih.govrsc.org The calculations were performed using the B3LYP/6-311++G(d,p) level of theory, which provides a reliable prediction of the vibrational modes. nih.gov

The theoretical spectra are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. The calculated vibrational wavenumbers are assigned to specific vibrational modes of the molecule, such as C-H stretching, C=S stretching, and the carboxylic acid O-H and C=O stretches. This detailed assignment, facilitated by tools like Potential Energy Distribution (PED) analysis, is crucial for a definitive interpretation of the experimental spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not widely published, this computational technique is highly valuable for understanding the conformational landscape and intermolecular interactions of related molecules. MD simulations model the physical movements of atoms and molecules over time, providing insights into structural stability and dynamics. nih.govnih.gov

For related heterocyclic compounds, MD simulations have been used to explore the stability of ligand-protein complexes. rsc.orgnih.gov These simulations can reveal how a molecule like a pyrrolidine derivative interacts with a biological target, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. rsc.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on the simulation trajectory to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. nih.gov Such analyses would be critical in understanding how this compound behaves in a dynamic environment, like in solution or at a biological interface.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are essential for the accurate prediction and interpretation of spectroscopic parameters. As mentioned, DFT calculations have been successfully used to predict the FT-IR and FT-Raman spectra of this compound. nih.govrsc.org

The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies and their corresponding intensities for both IR and Raman activity are then used to generate a theoretical spectrum. By comparing the computed spectrum with the experimental one, researchers can confidently assign the observed spectral bands to specific molecular motions. For example, the prominent C=S stretching vibration, a key feature of the thioxopyrrolidine ring, was computationally identified and assigned in the vibrational spectra. nih.gov

Table 2: Selected Theoretical Vibrational Frequencies for this compound This table presents a selection of calculated vibrational frequencies and their assignments based on scientific reports. nih.gov

| Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3095 | O-H Stretch |

| 1756 | C=O Stretch |

| 1464 | CH₂ Scissoring |

| 1261 | C-O Stretch |

| 1074 | C=S Stretch |

| 931 | C-C Stretch |

| 665 | C-S Stretch |

In Silico Screening and Virtual Ligand Design Approaches

Specific in silico screening or virtual ligand design studies featuring this compound are not extensively documented. However, the methodologies are widely applied to the broader class of pyrrolidine derivatives for drug discovery purposes. nih.gov These approaches use computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target.

Techniques such as Hologram Quantitative Structure-Activity Relationship (HQSAR) and Comparative Molecular Field Analysis (CoMFA) are employed. nih.gov These methods build predictive models that correlate the structural features of molecules with their biological activity. For instance, in a study on pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors, HQSAR and CoMFA were used to create models based on a series of known inhibitors. nih.gov These models then help in designing new compounds with potentially enhanced activity. Such approaches could theoretically be applied to this compound and its analogs to explore their potential as therapeutic agents against various biological targets.

Reactivity and Transformation Pathways of 2 2 Thioxopyrrolidin 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a classical functional group in organic chemistry, and it undergoes a variety of well-established transformations to form esters, amides, and acyl halides.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.comlibretexts.org

Amidation: Direct conversion of the carboxylic acid to an amide is challenging due to the acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium (B1175870) carboxylate salt. rsc.org However, this transformation can be accomplished by heating the salt to high temperatures (typically >160-180 °C) to dehydrate it, or by using specialized coupling agents or catalysts. rsc.orgyoutube.com Modern methods often employ catalysts like boric acid derivatives or titanium complexes (e.g., TiCl₄, TiF₄) to facilitate the condensation of carboxylic acids and amines under milder conditions. rsc.orgnih.gov

| Transformation | Reagents & Conditions | Product Class | Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH, often in excess), catalytic strong acid (e.g., H₂SO₄), heat | Ester | Reversible reaction; removal of water or use of excess alcohol drives equilibrium. chemguide.co.ukmasterorganicchemistry.com |

| Amidation (Direct, Thermal) | Amine (R'R''NH), high heat (>160 °C) | Amide | Proceeds via dehydration of the initially formed ammonium carboxylate salt. youtube.com |

| Amidation (Catalytic) | Amine (R'R''NH), catalyst (e.g., Boron-based reagents, TiCl₄), heat | Amide | Allows for milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org |

A highly effective strategy for activating the carboxylic acid group is its conversion to an acyl halide, most commonly an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Acyl Chloride Formation: The reaction of 2-(2-Thioxopyrrolidin-1-yl)acetic acid with thionyl chloride (SOCl₂) is a standard and efficient method to produce the corresponding acyl chloride, 2-(2-thioxopyrrolidin-1-yl)acetyl chloride. libretexts.orgcommonorganicchemistry.com The reaction converts the hydroxyl group into an excellent leaving group, a chlorosulfite intermediate, which is then displaced by a chloride ion. chemistrysteps.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com

Subsequent Nucleophilic Attack: The resulting acyl chloride is a highly reactive intermediate that is typically used immediately without isolation. It readily reacts with various nucleophiles in nucleophilic acyl substitution reactions to form a variety of derivatives. For example, reaction with alcohols yields esters, reaction with amines yields amides, and reaction with carboxylates yields anhydrides. These reactions are generally fast and often occur at room temperature. chemguide.co.uk

| Step | Reagents & Conditions | Intermediate/Product Class | Notes |

|---|---|---|---|

| 1. Acyl Chloride Formation | Thionyl chloride (SOCl₂), neat or in an inert solvent, often with gentle heating/reflux. | Acyl Chloride | A highly reactive intermediate. Gaseous byproducts (SO₂, HCl) drive the reaction. commonorganicchemistry.comyoutube.com |

| 2. Nucleophilic Attack | Nucleophile (e.g., R'-OH, R'R''NH), typically at room temperature. | Ester, Amide, etc. | A rapid and high-yielding reaction due to the high reactivity of the acyl chloride. chemguide.co.uk |

Reactions at the Thioxo Group

The thiolactam moiety (-C(=S)-N-) possesses its own distinct reactivity, centered on the sulfur atom and the potential for tautomerism.

The sulfur atom of the thiolactam is nucleophilic and can be targeted by electrophiles. This reactivity is best understood by considering the thioxo-enethiol tautomerism (see section 5.2.3), where the thiol tautomer contains a nucleophilic S-H group. Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide), results in the formation of a thioimidate ester. chemrxiv.org This S-alkylation reaction is often employed as a strategy to protect the thioamide functionality during complex syntheses, such as solid-phase peptide synthesis. chemrxiv.orgchemrxiv.org The resulting thioimidate can be converted back to the thioamide upon treatment with appropriate reagents. chemrxiv.org Similarly, S-acylation involves the attachment of an acyl group to the sulfur atom, forming a thioester linkage, a reaction of significant importance in biological systems for protein modification. nih.govnih.gov

The carbon-sulfur double bond can be removed through a desulfurization reaction. The most common reagent for this purpose is Raney Nickel, a fine-grained nickel-aluminum alloy that has been activated to contain adsorbed hydrogen. masterorganicchemistry.com When this compound is treated with Raney Nickel, the C=S bond is hydrogenolyzed, meaning it is cleaved and replaced with hydrogen atoms. organicreactions.org This reaction effectively converts the thioxopyrrolidine ring into a pyrrolidine (B122466) ring, yielding 2-(Pyrrolidin-1-yl)acetic acid. This transformation is a powerful synthetic tool for removing sulfur-containing functional groups. masterorganicchemistry.comwikimedia.org

The thiolactam group of this compound exists in a tautomeric equilibrium with its enethiol form, also known as the thiolactim or thioimidate form. This phenomenon is analogous to the more familiar keto-enol tautomerism. youtube.comyoutube.com

The equilibrium lies between the thione form (containing the C=S double bond) and the thiol form (containing a C=C double bond and an S-H single bond). Studies on simple, acyclic thioamides and related heterocyclic systems have shown that the thione (thiolactam) form is overwhelmingly dominant in the equilibrium mixture. scispace.comiaea.org The greater stability of the thione form is attributed to the relative strengths of the C=S and C-N pi-systems compared to the C=C and C=N pi-systems in the thiol tautomer. While the thiol form is a minor component, its transient formation is crucial for explaining reactions like S-alkylation. chemrxiv.org

Cycloaddition and Heterocyclic Ring Transformation Reactions

There is no available literature detailing the participation of This compound in cycloaddition reactions or other transformations that would alter the core heterocyclic ring.

Oxidation-Reduction Chemistry of the Pyrrolidinone Ring System

Specific studies on the oxidation or reduction of the thiolactam ring in This compound are not present in the reviewed literature.

Application As a Chemical Building Block and Ligand in Material Science and Catalysis Research

Precursor in the Synthesis of Complex Organic Molecules

No specific studies were identified that utilize 2-(2-Thioxopyrrolidin-1-yl)acetic acid as a starting material or intermediate in the synthesis of more complex organic structures.

Ligand Design in Coordination Chemistry

While the molecule possesses clear potential as a chelating ligand through its sulfur and oxygen donor atoms, no published reports on its coordination complexes, chelation properties, or use in forming Metal-Organic Frameworks (MOFs) were found. The coordination chemistry of thioamides and compounds with thioacetic acid moieties has been studied in other contexts, but not for this specific molecule.

Chelation Properties with Transition Metals

There is no available data or research findings detailing the specific chelation behavior of this compound with transition metals.

Formation of Metal-Organic Frameworks (MOFs)

No literature could be found describing the use of this compound as an organic linker for the synthesis of MOFs.

Integration into Polymeric Materials and Functional Surfaces

Information on the incorporation of this compound into polymeric chains or for the functionalization of surfaces is not present in the available scientific literature.

Role in Supramolecular Chemistry and Self-Assembly Processes

There are no studies detailing the involvement of this compound in supramolecular structures or self-assembly processes.

Further experimental research is required to determine and document the chemical behavior and potential applications of this compound in these fields.

Emerging Research Directions and Future Perspectives for Thioxopyrrolidinyl Acetic Acid Derivatives

Advancements in Asymmetric Synthesis of Thioxopyrrolidinone Scaffolds

The asymmetric synthesis of chiral pyrrolidine (B122466) scaffolds is a cornerstone of modern organic chemistry, owing to their prevalence in natural products and pharmaceuticals. nih.gov Recent research has focused on developing novel and efficient methods for the stereocontrolled synthesis of thioxopyrrolidinone cores. Asymmetric organocatalysis, in particular, has emerged as a powerful tool for these transformations. nih.gov

Key advancements include the use of proline and its derivatives to catalyze aldol and Michael addition reactions, which serve as foundational steps in the construction of substituted pyrrolidine rings. nih.govnih.gov Researchers are exploring the use of novel organocatalysts, including prolinamides and peptides, to achieve high yields and enantioselectivities in the synthesis of functionalized pyrrolidines. mdpi.comresearchgate.net These methods offer an advantage over traditional metal-based catalysis by being more environmentally friendly. nih.gov A significant breakthrough was the development of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes, which has broadened the scope of accessible chiral pyrrolidine-based structures. nih.gov The exploration of cascade reactions, where multiple bonds are formed in a single operation, is also a promising strategy for the efficient construction of complex thioxopyrrolidinone scaffolds. nih.gov

| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) |

| Proline-based dipeptides | Asymmetric Aldol Reaction | Operates in organic and aqueous media. | High |

| Unnatural tripeptides | Asymmetric Aldol Reaction of isatins | Employs D-amino acids to achieve high enantioselectivity. | up to 97% nih.gov |

| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | Seminal for modern asymmetric organocatalysis. | High |

| Thioamide-functionalized prolinamides | Solvent-free Aldol Reactions | Catalyst is recoverable and reusable. | Good |

Development of Novel Catalytic Systems Utilizing Derivatives

Derivatives of 2-(2-Thioxopyrrolidin-1-yl)acetic acid are not only synthetic targets but also serve as ligands and catalysts in their own right. The sulfur atom in the thioxoamide group can coordinate with metal centers, while the chiral pyrrolidine backbone can induce asymmetry in catalytic transformations. This has spurred research into the development of novel catalytic systems based on these scaffolds.

One promising area is the use of thioxopyrrolidinyl acetic acid derivatives as chiral ligands in transition-metal catalysis. These ligands are being investigated in a variety of reactions, including asymmetric hydrogenations, cross-coupling reactions, and C-H functionalization. The modular nature of the scaffold allows for fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and selectivity. Furthermore, the thioxoamide moiety can act as a hydrogen bond donor, enabling bifunctional catalysis where the catalyst activates both the nucleophile and the electrophile. This dual activation mode is being explored in organocatalytic reactions such as asymmetric Michael additions, leading to highly enantiomerically enriched products. researchgate.net

| Catalytic System | Reaction Type | Role of Thioxopyrrolidinyl Derivative | Advantage |

| Transition Metal Complexes | Asymmetric Hydrogenation | Chiral Ligand | High enantioselectivity |

| Bifunctional Organocatalysts | Asymmetric Michael Addition | Hydrogen Bond Donor & Chiral Scaffold | Dual activation, enhanced reactivity |

Computational Chemistry for De Novo Design of Functional Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the de novo design of novel molecules with desired properties. researchgate.netnih.gov This approach is being increasingly applied to the design of functional analogues of this compound. By using molecular modeling and quantum chemical calculations, researchers can predict the structural and electronic properties of virtual compounds, allowing for the rational design of new catalysts, ligands, and functional materials. researchgate.net

De novo design algorithms can build novel molecular structures piece by piece within the constraints of a target binding site or a desired chemical space. nih.govnih.gov This allows for the exploration of a vast chemical space to identify analogues with improved catalytic activity, selectivity, or stability. chemrxiv.orgchemrxiv.org For instance, computational screening of virtual libraries of thioxopyrrolidinone derivatives can identify candidates with optimal geometries for coordinating with specific metal ions or for activating substrates in organocatalytic reactions. Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure of these molecules, helping to rationalize their reactivity and guide the design of next-generation catalysts.

Exploration of New Reaction Pathways and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Researchers are actively investigating the reaction pathways and mechanisms involving this compound and its derivatives. Theoretical studies, employing methods such as quantum mechanics/molecular mechanics (QM/MM) calculations, are being used to explore potential energy surfaces and identify transition states for reactions involving these compounds. nih.gov

These computational studies provide valuable insights into the factors that control the stereoselectivity of asymmetric reactions catalyzed by thioxopyrrolidinone derivatives. nih.gov For example, they can reveal the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the facial selectivity of substrate approach to the catalyst. Experimental studies, including kinetic analysis and isotopic labeling, are also being used to corroborate the computational findings and provide a more complete picture of the reaction mechanism. This synergistic approach of combining theoretical and experimental investigations is expected to lead to the discovery of new reaction pathways and the development of more efficient and selective catalytic systems.

Integration with Advanced Analytical Techniques for Real-time Monitoring of Reactions

The integration of advanced analytical techniques for the real-time monitoring of chemical reactions is a rapidly growing area of research known as Process Analytical Technology (PAT). nih.govscdi-montpellier.fr PAT provides significant advantages for understanding, optimizing, and controlling synthetic processes. nih.gov In the context of thioxopyrrolidinyl acetic acid derivatives, real-time monitoring techniques are being employed to gain deeper insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and selectivity. nih.gov

Spectroscopic techniques such as Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for in-line reaction monitoring, as they can provide real-time information about the concentration of reactants, products, and intermediates without the need for sample extraction. mdpi.com Mass spectrometry-based techniques are also being used for the direct and quantitative monitoring of catalytic reactions, even under heterogeneous conditions. rsc.orgnih.gov The data obtained from these real-time monitoring techniques can be used to develop kinetic models of the reaction, which can then be used to optimize process parameters such as temperature, pressure, and catalyst loading. stepscience.com The integration of these advanced analytical techniques is expected to accelerate the development and scale-up of synthetic processes involving thioxopyrrolidinyl acetic acid derivatives. journalajrimps.com

| Analytical Technique | Information Gained | Application |

| Near-Infrared (NIR) Spectroscopy | Real-time concentration of reactants and products | Process optimization and control mdpi.com |

| Raman Spectroscopy | Molecular structure and vibrational modes | Identification of intermediates mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Mechanistic studies and kinetic analysis rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information | Reaction kinetics and stereoselectivity determination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.